molecular formula C6H10Cl2F3N3 B15219448 2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride CAS No. 66675-25-0

2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride

Cat. No.: B15219448
CAS No.: 66675-25-0
M. Wt: 252.06 g/mol
InChI Key: SQYZLKGFHLDLMF-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring an imidazole core substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with an ethanamine (-CH₂CH₂NH₂) side chain. The trifluoromethyl group confers enhanced electronegativity and metabolic stability, making it relevant in medicinal chemistry, particularly for targeting receptors like adenosine or histamine . Its hydrochloride form improves solubility for pharmacological applications.

Properties

CAS No.

66675-25-0

Molecular Formula

C6H10Cl2F3N3

Molecular Weight

252.06 g/mol

IUPAC Name

2-[2-(trifluoromethyl)-1H-imidazol-5-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C6H8F3N3.2ClH/c7-6(8,9)5-11-3-4(12-5)1-2-10;;/h3H,1-2,10H2,(H,11,12);2*1H

InChI Key

SQYZLKGFHLDLMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C(F)(F)F)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, azobisisobutyronitrile, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl-substituted imidazole derivatives, while reduction could produce corresponding amines.

Scientific Research Applications

2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity. This interaction can influence various cellular pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Analogs :
Compound Name Substituent (Imidazole Position) Key Features CAS No.
Target Compound : 2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride 2-CF₃, 4-CH₂CH₂NH₂·2HCl High electronegativity, improved stability N/A
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride 2-CH₃, 4-CH₂CH₂NH₂·2HCl Lower steric bulk, reduced metabolic resistance 36376-45-1
2-(4-Methyl-1H-imidazol-2-yl)ethylamine dihydrochloride 2-CH₂CH₂NH₂·2HCl, 4-CH₃ Altered receptor binding due to substituent position 88883-73-2
Histamine dihydrochloride 4-CH₂CH₂NH₂·2HCl Endogenous ligand for histamine receptors 56-92-8
[4-(3-Methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride 2-CH₂NH₂·2HCl, 4-(3-methylphenyl) Aromatic substituent enhances lipophilicity 2193065-35-7
Functional Implications :
  • Trifluoromethyl vs.
  • Substituent Position : Moving the ethanamine group from the 4-position (target compound) to the 2-position (e.g., 88883-73-2) alters the hydrogen-bonding network , impacting receptor selectivity .

Pharmacological and Physicochemical Properties

Property Target Compound 2-Methyl Analog Histamine Dihydrochloride
LogP (Predicted) ~1.2 (higher lipophilicity) ~0.8 ~-1.5 (highly polar)
Solubility High (dihydrochloride salt) Moderate Very high
Receptor Affinity Potent adenosine receptor ligand (estimated) Moderate adenosine affinity Strong histamine receptor binding
Metabolic Stability High (CF₃ resists oxidation) Moderate Low (rapidly metabolized)
  • Synthesis Complexity : The trifluoromethyl group in the target compound may require specialized fluorination reagents, increasing synthesis difficulty compared to methyl or ethyl analogs .

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